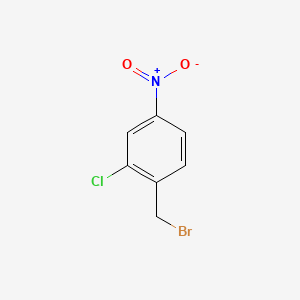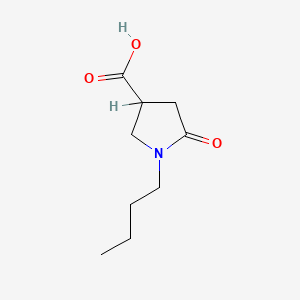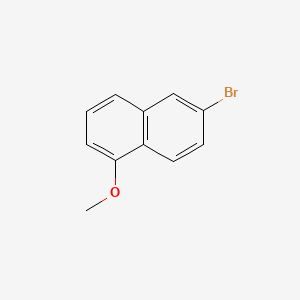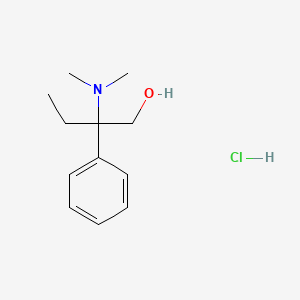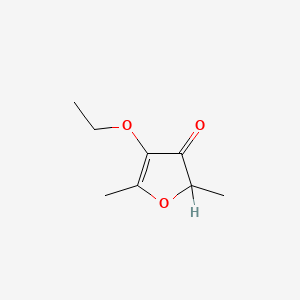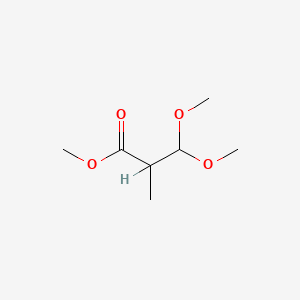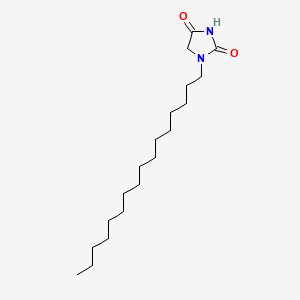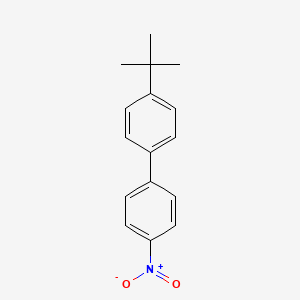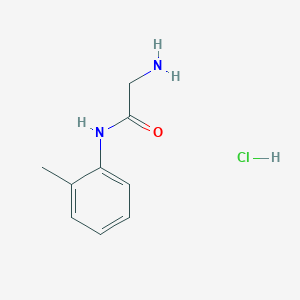
3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure, “3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole”, was synthesized by a reaction involving isoxazoline . Another related compound, “3-(4-bromophenyl)-1,5-diphenylformazan”, was synthesized and its crystal structure was reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, “4-Bromophenylacetic acid” reacts with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, “3-(4-Bromophenyl)propionic acid” has a molecular weight of 229.071 Da and a density of 1.5±0.1 g/cm³ .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole and related compounds are synthesized for their potential biological activities. Studies involve characterization using spectroscopic methods such as NMR and IR, and computational methods like DFT for studying molecular structure and interactions (Ustabaş et al., 2020).
Biological Activities and Applications
- Antimicrobial Activity : Compounds similar to 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole exhibit antimicrobial properties. Studies show effectiveness against various bacterial and fungal strains, indicating potential as antimicrobial agents (Kaneria et al., 2016).
- Antitumor Activity : Certain derivatives show significant antitumor activity. This suggests their potential use in cancer research and therapy (Maftei et al., 2013).
Chemical Properties and Reactions
- The compounds are studied for their spectral properties, including UV absorption and photoluminescence, which are important for understanding their chemical behavior and potential applications in materials science (Liu Yu et al., 2006).
Potential in Optoelectronics
- Research on derivatives of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole includes exploring their use in optoelectronics. Studies focus on their optical nonlinearity, which is crucial for applications in optical limiting and photonic devices (Chandrakantha et al., 2011).
Apoptosis Induction and Anticancer Research
- Some oxadiazole derivatives are identified as apoptosis inducers, contributing to anticancer research. These findings are pivotal in developing new anticancer therapies (Zhang et al., 2005).
Safety And Hazards
Zukünftige Richtungen
Future research could focus on further elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole”. Additionally, the identification of by-products might aid future efforts to further elucidate the mechanism of formation of similar compounds .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-2-3-4-11-14-12(15-16-11)9-5-7-10(13)8-6-9/h5-8H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZMKFPRRLZZCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NO1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389221 |
Source


|
| Record name | 3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole | |
CAS RN |
313536-71-9 |
Source


|
| Record name | 3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

